![molecular formula C14H12ClN3O3 B2954548 4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide CAS No. 338977-23-4](/img/structure/B2954548.png)
4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
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Description
The compound “4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a pyrrole ring, a chlorobenzoyl group, and a methoxyimino group. The exact arrangement of these groups would depend on the specifics of the synthesis process .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the pyrrole ring, the chlorobenzoyl group, and the methoxyimino group. Each of these functional groups has distinct reactivity patterns, which would influence the overall reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole ring could influence its aromaticity, while the chlorobenzoyl and methoxyimino groups could influence its polarity and reactivity .Mechanism of Action
Target of Action
Similar compounds like fenofibrate are known to target liver cholesterol homeostasis, which plays a central role in the control of circulating cholesterol levels and in the development of atherosclerosis .
Mode of Action
Fenofibrate , a compound with a similar structure, is known to interact with its targets by inhibiting cholesterol synthesis and esterification . This has been proven successful in the control of hypercholesterolemia and its consequences .
Biochemical Pathways
The compound likely affects the biochemical pathways related to cholesterol metabolism. Key interrelated events in these pathways include liver uptake of cholesterol by the LDL receptors, the endogenous biosynthesis of cholesterol, its transformation and elimination as bile acids, and its storage in the form of cholesteryl ester by the action of acyl coenzyme A cholesterol acyltransferase (ACAT) .
Pharmacokinetics
Fenofibrate , a compound with a similar structure, is known to be readily and entirely transformed into fenofibric acid (LF 153) which in turn can be partially metabolized in a reduced derivative, LF 433 .
Result of Action
Fenofibrate , a compound with a similar structure, is known to have a potent cholesterol-lowering effect .
Safety and Hazards
properties
IUPAC Name |
4-(2-chlorobenzoyl)-N-[(Z)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-21-18-8-17-14(20)12-6-9(7-16-12)13(19)10-4-2-3-5-11(10)15/h2-8,16H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYNDRIIHUGONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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